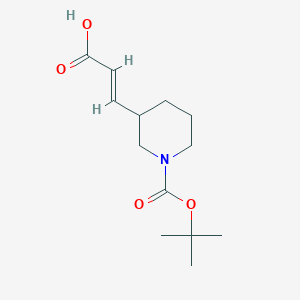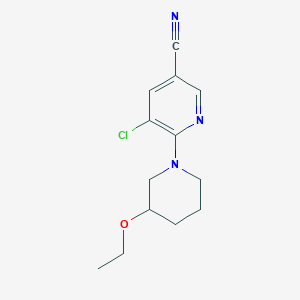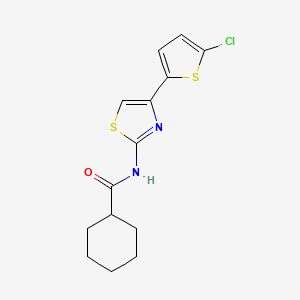![molecular formula C16H15N3O3 B2957351 N-(cyanomethyl)-2-[(furan-2-yl)formamido]-3-phenylpropanamide CAS No. 1427891-98-2](/img/structure/B2957351.png)
N-(cyanomethyl)-2-[(furan-2-yl)formamido]-3-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(cyanomethyl)-2-[(furan-2-yl)formamido]-3-phenylpropanamide is a chemical compound that has been widely studied for its potential applications in scientific research. The compound has been synthesized using various methods and has been found to have a range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of N-(cyanomethyl)-2-[(furan-2-yl)formamido]-3-phenylpropanamide is not fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. Additionally, the compound has been found to induce apoptosis in cancer cells, which may be due to its ability to disrupt the cell cycle.
Biochemical and Physiological Effects:
N-(cyanomethyl)-2-[(furan-2-yl)formamido]-3-phenylpropanamide has been found to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, the compound has been found to have antioxidant activity. Additionally, the compound has been found to have an effect on the immune system, which may make it useful in the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(cyanomethyl)-2-[(furan-2-yl)formamido]-3-phenylpropanamide in lab experiments is that it has been found to be relatively non-toxic. Additionally, the compound is stable and can be easily synthesized in large quantities. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for research on N-(cyanomethyl)-2-[(furan-2-yl)formamido]-3-phenylpropanamide. One area of research is in the development of new cancer treatments. The compound has shown promising results in inhibiting the growth of cancer cells, and further research may lead to the development of new cancer drugs. Additionally, the compound may have potential applications in the treatment of other diseases, such as autoimmune diseases and inflammatory diseases. Further research is needed to fully understand the mechanism of action of the compound and its potential applications in scientific research.
Conclusion:
In conclusion, N-(cyanomethyl)-2-[(furan-2-yl)formamido]-3-phenylpropanamide is a chemical compound that has been widely studied for its potential applications in scientific research. The compound has been synthesized using various methods and has been found to have a range of biochemical and physiological effects. While the mechanism of action of the compound is not fully understood, it has shown promising results in inhibiting the growth of cancer cells and may have potential applications in the treatment of other diseases. Further research is needed to fully understand the potential of this compound in scientific research.
Métodos De Síntesis
The synthesis of N-(cyanomethyl)-2-[(furan-2-yl)formamido]-3-phenylpropanamide has been achieved using various methods. One of the most common methods involves the reaction of 2-furoyl chloride with N-(cyanomethyl)propanamide in the presence of a base, followed by the addition of phenyl isocyanate. This method has been found to be efficient and yields a high purity product.
Aplicaciones Científicas De Investigación
N-(cyanomethyl)-2-[(furan-2-yl)formamido]-3-phenylpropanamide has been studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. The compound has been found to inhibit the growth of cancer cells in vitro and in vivo, and has been shown to induce apoptosis in cancer cells. Additionally, the compound has been found to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
N-[1-(cyanomethylamino)-1-oxo-3-phenylpropan-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c17-8-9-18-15(20)13(11-12-5-2-1-3-6-12)19-16(21)14-7-4-10-22-14/h1-7,10,13H,9,11H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPOAGXRGCJTSSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC#N)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-((3,4-dimethylphenyl)sulfonyl)-3-((tetrahydrofuran-2-yl)methyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2957271.png)
![[(4-Ethoxyphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2957272.png)

![4-Chloro-3-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2957274.png)

thiazine](/img/structure/B2957278.png)
![4-oxo-8-phenyl-N-(thiophen-2-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2957280.png)

![1-((8-(3-Methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-3-((tetrahydrofuran-2-yl)methyl)urea](/img/structure/B2957285.png)
![4-(1-methoxypropan-2-yl)-4H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B2957286.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2957287.png)

